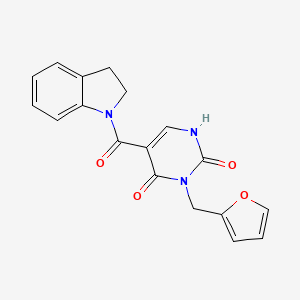
3-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione, also known as FIPI, is a small molecule inhibitor that has been widely studied in the field of lipid signaling. It was initially developed as a tool compound to study the role of phosphatidylinositol-4-phosphate 5-kinase (PIP5K) in cellular processes. FIPI has shown great potential in various scientific research applications due to its ability to modulate PIP5K activity.
Applications De Recherche Scientifique
Synthesis of Functionalized Heterocycles
A foundational aspect of this compound's utility is observed in the synthesis of functionalized heterocycles, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. For instance, research demonstrates efficient methods for generating pyrimidine derivatives, showcasing the compound's versatility and its capacity to serve as a building block for various synthetic routes. The work by Akçamur et al. highlights the synthesis of functionalized 1H-pyrimidine-2-thiones, confirming the molecular skeleton through X-ray structure determination, thus illustrating the compound's role in advancing synthetic organic chemistry (Akçamur, B. Altural, E. Sarıpınar, G. Kollenz, Oliver Kappe, K. Peters, E. Peters, H. Schnering, 1988).
Photochromic and Fluorescent Materials
Furthermore, the compound contributes to the development of photochromic and fluorescent materials, which have applications in optical storage, sensors, and switches. Shepelenko et al. synthesized new hetarylethenes with coumarin or fluorene substituents, demonstrating their potential in creating materials that can change their optical properties in response to UV light (Shepelenko, N. Makarova, V. A. Podshibyakin, K. S. Tikhomirova, A. D. Dubonosov, A. V. Metelitsa, V. A. Bren, V. I. Minkin, 2017).
Advanced Heterocyclic Scaffolds
The compound's utility is also evident in the straightforward synthesis of advanced heterocyclic scaffolds, such as furo[3,4-d]pyrimidine-2,4-diones. De Coen et al. developed an efficient synthesis pathway that underscores the compound's applicability in generating new heterocycles, potentially useful in drug discovery and material science (De Coen, M. Jatczak, K. Muylaert, Sven Mangelinckx, C. Stevens, 2015).
Antimicrobial Activity
In the realm of biomedical research, the synthesis of heterocyclic compounds derived from this chemical structure has been explored for antimicrobial activity. Mageed et al. evaluated the antimicrobial activity of new heterocyclic compounds, illustrating the potential for developing novel antimicrobial agents from this chemical scaffold (Mageed, Reda F. El- Ezabi, Fayrouz A. Khaled, 2021).
Propriétés
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-3-(furan-2-ylmethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16(20-8-7-12-4-1-2-6-15(12)20)14-10-19-18(24)21(17(14)23)11-13-5-3-9-25-13/h1-6,9-10H,7-8,11H2,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDFYGJAIGKMEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)
![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)
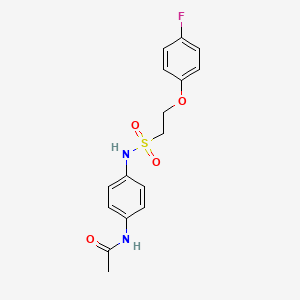
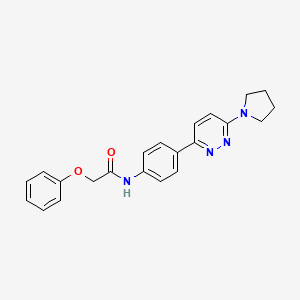
![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)
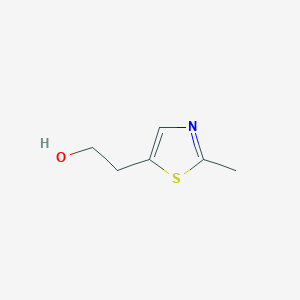
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)


![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)
![3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2382434.png)
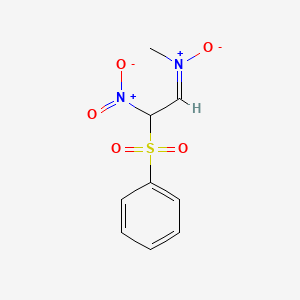
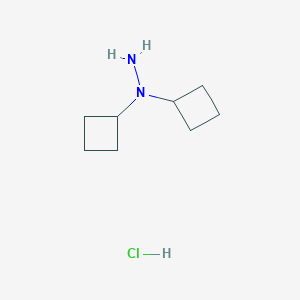
![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)